Cas no 78851-85-1 (4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid)

4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- Butanoic acid,4-[[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxo-
- 4-oxo-4-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino]butanoic acid
- STZSA
- 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid
- 2-Succinylamido-1,3,4-thiadiazole-5-sulfonamide
- NSC698987
- 4-[[5-(AMINOSULFONYL)-1,3,4-THIADIAZOL-2-YL]AMINO]-4-OXO-BUTANOIC ACID
- Butanoic acid, 4-((5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl)amino)-4-oxo-
- Butanoic acid, 4-[[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxo-
- 4-oxo-4-(5-sulfamoyl-1,3,4-thiadiazol-2-ylamino)butanoic acid
- BDBM50185303
- AKOS024365701
- DTXSID40229339
- CS-0163369
- SCHEMBL16975090
- MFCD01104616
- A917552
- C6H8N4O5S2
- C76524
- DS-13158
- 78851-85-1
- 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoicacid
- NCI60_035390
- NSC-698987
- CHEMBL88115
- 4-[[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxobutanoic acid (ACI)
- NSC 698987
- 3-[(5-sulfamoyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid
-
- MDL: MFCD01104616
- Inchi: 1S/C6H8N4O5S2/c7-17(14,15)6-10-9-5(16-6)8-3(11)1-2-4(12)13/h1-2H2,(H,12,13)(H2,7,14,15)(H,8,9,11)
- InChI Key: VEHPJMWKEUDKJE-UHFFFAOYSA-N
- SMILES: O=C(CCC(NC1SC(S(N)(=O)=O)=NN=1)=O)O
Computed Properties
- Exact Mass: 279.99400
- Monoisotopic Mass: 279.994
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 405
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 189
Experimental Properties
- Density: 1.807
- Refractive Index: 1.654
- PSA: 188.96000
- LogP: 0.84290
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1234009-250mg |
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid |
78851-85-1 | 97% | 250mg |
¥1934.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1234009-100mg |
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid |
78851-85-1 | 97% | 100mg |
¥959.00 | 2024-07-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O49410-1g |
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid |
78851-85-1 | 97% | 1g |
¥4676.0 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1234009-1g |
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid |
78851-85-1 | 97% | 1g |
¥6820.00 | 2024-07-28 | |
eNovation Chemicals LLC | D749343-100mg |
4-[[5-(AMINOSULFONYL)-1,3,4-THIADIAZOL-2-YL]AMINO]-4-OXO-BUTANOIC ACID |
78851-85-1 | 97% | 100mg |
$155 | 2024-06-07 | |
Chemenu | CM255065-250mg |
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid |
78851-85-1 | 97% | 250mg |
$289 | 2024-07-23 | |
Aaron | AR005PT0-250mg |
4-[[5-(AMINOSULFONYL)-1,3,4-THIADIAZOL-2-YL]AMINO]-4-OXO-BUTANOIC ACID |
78851-85-1 | 97% | 250mg |
$186.00 | 2025-01-23 | |
A2B Chem LLC | AC65624-100mg |
4-[[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxo-butanoic acid |
78851-85-1 | 97% | 100mg |
$113.00 | 2024-04-19 | |
A2B Chem LLC | AC65624-1g |
4-[[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]amino]-4-oxo-butanoic acid |
78851-85-1 | 97% | 1g |
$451.00 | 2024-04-19 | |
Aaron | AR005PT0-50mg |
4-[[5-(AMINOSULFONYL)-1,3,4-THIADIAZOL-2-YL]AMINO]-4-OXO-BUTANOIC ACID |
78851-85-1 | 97% | 50mg |
$81.00 | 2025-04-06 |
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid Raw materials
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid Preparation Products
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid Related Literature
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
Zhao Chen,Lan Yang,Yuxuan Hu,Di Wu,Jun Yin,Guang-Ao Yu,Sheng Hua Liu RSC Adv., 2015,5, 93757-93764
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
Additional information on 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid
4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid (CAS No 78851-85-1)
The compound 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid (CAS No 78851-85-1) is a highly specialized organic molecule with significant potential in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a thiadiazole ring and a sulfonamide group, making it a promising candidate for drug development and material science applications.
Recent studies have highlighted the importance of thiadiazole derivatives in medicinal chemistry due to their diverse biological activities. The sulfonamide group in this compound further enhances its pharmacological properties, such as improved bioavailability and stability. These features make it an attractive target for researchers exploring new therapeutic agents.
The synthesis of 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid involves a multi-step process that combines organic synthesis techniques with advanced catalytic methods. The key steps include the formation of the thiadiazole ring and the subsequent introduction of the sulfonamide group. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for various applications.
In terms of applications, this compound has shown potential in the development of antimicrobial agents, anti-inflammatory drugs, and cancer therapeutic agents. Its ability to inhibit key enzymes involved in these pathways makes it a valuable tool in drug discovery programs. Additionally, its structural versatility allows for further modifications to enhance its efficacy and reduce potential side effects.
Recent advancements in computational chemistry have enabled researchers to predict the compound's behavior in different biological systems. Molecular docking studies have revealed strong interactions between the compound and target proteins, suggesting its potential as a lead compound in drug design. Furthermore, preliminary toxicity studies indicate that the compound exhibits low toxicity at therapeutic concentrations, making it a safe candidate for further development.
The integration of experimental and computational approaches has significantly accelerated the understanding of 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid's properties. This interdisciplinary approach has not only enhanced its characterization but also opened new avenues for its application in various industries.
In conclusion, 4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2
78851-85-1 (4-Oxo-4-((5-sulfamoyl-1,3,4-thiadiazol-2-yl)amino)butanoic acid) Related Products
- 2229631-26-7(2-bromo-4-(1H-imidazol-4-yl)-6-methoxyphenol)
- 863594-62-1(N-{4-(4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)sulfamoylphenyl}acetamide)
- 2228439-19-6(tert-butyl N-4-(1,1-difluoro-2-hydroxyethyl)-2-hydroxyphenylcarbamate)
- 2171841-40-8(ethyl 3-amino-1-oxaspiro4.5decane-4-carboxylate)
- 1804524-60-4(4-Amino-2-(aminomethyl)-5-methoxy-3-(trifluoromethoxy)pyridine)
- 1806905-60-1(3-Bromo-6-(difluoromethyl)-2-fluoropyridine-4-carboxylic acid)
- 2229411-93-0(4-methyl-5-(prop-2-yn-1-yl)-1H-imidazole)
- 2228206-76-4(1-(2-ethynylphenyl)-2-(methylamino)ethan-1-one)
- 2228438-51-3(2-(2-amino-3,3,3-trifluoropropyl)-4,5-dimethylphenol)
- 1601-74-7(1-Butyl-3,5-dimethylbenzene)
